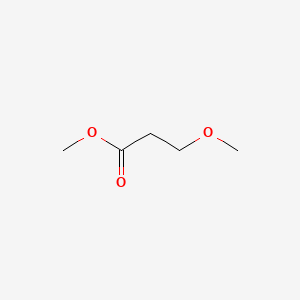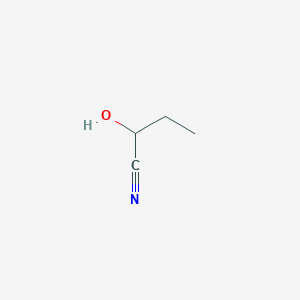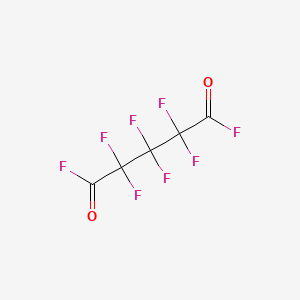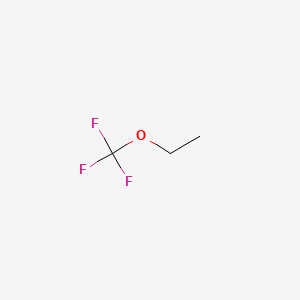
2-氨基-2-(4-氟苯基)乙酸
概述
描述
2-Amino-2-(4-fluorophenyl)acetic acid is a derivative of glycine, characterized by the presence of an amino group and a fluorophenyl group attached to the acetic acid backbone
科学研究应用
2-Amino-2-(4-fluorophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
2-Amino-2-(4-fluorophenyl)acetic acid is a derivative of glycine , an important amino acid in the human body. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Mode of Action
Glycine is known to be involved in various physiological processes, including neurotransmission and regulation of motor and sensory functions in the nervous system .
Biochemical Pathways
Glycine is a part of many biochemical pathways in the body, including the synthesis of proteins, the regulation of glutathione levels for antioxidant defense, and the modulation of neurotransmission in the central nervous system .
Result of Action
As a glycine derivative, it may have effects similar to those of glycine, which include modulation of neurotransmission in the central nervous system, regulation of antioxidant defense, and involvement in protein synthesis .
生化分析
Biochemical Properties
2-Amino-2-(4-fluorophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glycine receptors, which are involved in neurotransmission. The interaction with these receptors can modulate synaptic transmission and influence neuronal activity. Additionally, 2-Amino-2-(4-fluorophenyl)acetic acid can act as a substrate for certain enzymes, leading to the formation of metabolites that may have distinct biological activities .
Cellular Effects
The effects of 2-Amino-2-(4-fluorophenyl)acetic acid on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-Amino-2-(4-fluorophenyl)acetic acid can modulate the activity of neurotransmitter receptors, leading to changes in intracellular signaling cascades. This modulation can affect gene expression patterns and alter cellular metabolism, potentially impacting cell survival, differentiation, and function .
Molecular Mechanism
At the molecular level, 2-Amino-2-(4-fluorophenyl)acetic acid exerts its effects through several mechanisms. It can bind to specific receptors, such as glycine receptors, and modulate their activity. This binding can lead to either inhibition or activation of the receptors, depending on the context. Additionally, 2-Amino-2-(4-fluorophenyl)acetic acid can interact with enzymes, leading to changes in their activity. These interactions can result in alterations in gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(4-fluorophenyl)acetic acid can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 2-Amino-2-(4-fluorophenyl)acetic acid is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods. Long-term exposure to the compound can lead to adaptive changes in cells, such as alterations in receptor expression and signaling pathway activity .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(4-fluorophenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses of 2-Amino-2-(4-fluorophenyl)acetic acid have been associated with toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
2-Amino-2-(4-fluorophenyl)acetic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as amino acid oxidases, leading to the formation of metabolites that may have distinct biological activities. The compound can also influence metabolic flux and alter the levels of various metabolites within cells. These changes can impact cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-Amino-2-(4-fluorophenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 2-Amino-2-(4-fluorophenyl)acetic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with different biomolecules and influence cellular processes. The precise localization of 2-Amino-2-(4-fluorophenyl)acetic acid can determine its specific biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-fluorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reaction with ammonium acetate and potassium cyanide to form 4-fluorophenylacetonitrile.
Hydrolysis: The 4-fluorophenylacetonitrile is then hydrolyzed under acidic conditions to yield 4-fluorophenylacetic acid.
Amination: Finally, the 4-fluorophenylacetic acid is subjected to reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride to produce 2-Amino-2-(4-fluorophenyl)acetic acid.
Industrial Production Methods: Industrial production of 2-Amino-2-(4-fluorophenyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-Amino-2-(4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-fluorobenzoylformic acid.
Reduction: Formation of 2-(4-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
相似化合物的比较
- 2-Amino-2-(4-chlorophenyl)acetic acid
- 2-Amino-2-(4-bromophenyl)acetic acid
- 2-Amino-2-(4-methylphenyl)acetic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-Amino-2-(4-fluorophenyl)acetic acid imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
- Differences: Compared to its chloro, bromo, and methyl analogs, the fluorinated compound exhibits distinct physicochemical properties, such as increased lipophilicity and metabolic stability.
属性
IUPAC Name |
2-amino-2-(4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYKCYQEWQPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7292-73-1 | |
| Record name | 4-Fluorophenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7292-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-4-Fluorophenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7292-73-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-4-fluorophenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1294441.png)












